molecular formula C10H14N2O B1422998 2-(Phenylamino)butanamide CAS No. 1218556-32-1

2-(Phenylamino)butanamide

Katalognummer B1422998
CAS-Nummer: 1218556-32-1
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: FDCJXHIWLITAFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Phenylamino)butanamide is a chemical compound with the formula C10H14N2O and a molecular weight of 178.23 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

  • Synthesis and Tyrosinase Inhibition : N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, a class of compounds related to 2-(Phenylamino)butanamide, have been synthesized and shown to inhibit Mushroom tyrosinase. These compounds, particularly compound 5b, significantly reduced pigments in zebrafish and exhibited minimal toxicity, making them potential candidates for depigmentation drugs (Raza et al., 2019).

  • Antifungal Activities : Various N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have been evaluated for fungicidal activities against a range of fungi. Specific butanamides showed good to excellent activities, indicating their potential as antifungal agents (Lee et al., 1999).

  • Anti-inflammatory and Antinociceptive Activity : N-alkyl(aryl)-4-R-4-oxo-2-(2-phenylaminobenzoylhydrazono)butanamides have shown significant anti-inflammatory and antinociceptive activities. These findings point towards their potential for further pharmacological screening (Kizimova et al., 2019).

  • Cannabinoid Receptor Agonists : A study identified 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide as a potent and selective CB2 agonist with in vivo efficacy in a rat model of neuropathic pain, showcasing its therapeutic potential (Chu et al., 2009).

  • Anticonvulsant Activity : New hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and -butanamides, which are structurally related to 2-(Phenylamino)butanamide, have shown promising anticonvulsant properties in preclinical models, indicating their potential as antiepileptic drugs (Kamiński et al., 2016).

  • Enzymatic Synthesis of Pharmaceuticals : Gordonia hydrophobica nitrile hydratase has been used for the enantioselective synthesis of 2-(pyrrolidine-1-yl)butanamide, a precursor to the anticonvulsant levetiracetam, demonstrating the potential of enzymatic methods in pharmaceutical synthesis (Grill et al., 2021).

Zukünftige Richtungen

While specific future directions for 2-(Phenylamino)butanamide are not mentioned in the search results, research on similar compounds, such as imatinib for the treatment of chronic myeloid leukemia , and new 2-aminopyrimidine derivatives for their antitrypanosomal and antiplasmodial activities , suggest potential avenues for future research and development.

Eigenschaften

IUPAC Name

2-anilinobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-9(10(11)13)12-8-6-4-3-5-7-8/h3-7,9,12H,2H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCJXHIWLITAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylamino)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenylamino)butanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Phenylamino)butanamide
Reactant of Route 3
Reactant of Route 3
2-(Phenylamino)butanamide
Reactant of Route 4
2-(Phenylamino)butanamide
Reactant of Route 5
Reactant of Route 5
2-(Phenylamino)butanamide
Reactant of Route 6
Reactant of Route 6
2-(Phenylamino)butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.